molecular formula C12H24N2O4 B1286852 (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid CAS No. 65671-54-7

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

Cat. No.: B1286852
CAS No.: 65671-54-7
M. Wt: 260.33 g/mol
InChI Key: HBCLYVIARHJTTL-VIFPVBQESA-N
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Description

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and a dimethylamino group attached to a pentanoic acid backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized by using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amino acids or other functionalized derivatives .

Scientific Research Applications

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Upon removal of the tert-butoxycarbonyl group, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-[(Tert-butoxycarbonyl)amino]-3-(dimethylamino)propanoic acid
  • (S)-2-[(Tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid
  • (S)-2-[(Tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid

Uniqueness

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid backbone with a tert-butoxycarbonyl-protected amino group and a dimethylamino group. This unique structure allows for specific interactions in biochemical and synthetic processes, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLYVIARHJTTL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582928
Record name N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65671-54-7
Record name N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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